1,3-Benzenediol, 4-(1,2,3-thiadiazol-4-yl)-
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Overview
Description
4-(1,2,3-Thiadiazol-4-yl)benzene-1,3-diol is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-thiadiazol-4-yl)benzene-1,3-diol typically involves the reaction of commercially available hydrazides or thiosemicarbazides with sulfinylbis[(2,4-dihydroxyphenyl)methanethione] . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as zinc and acetic acid in isopropyl alcohol are used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: Thiadiazole derivatives are used in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of cell wall biogenesis in fungi, leading to cell lysis and death . The compound can also interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: This compound has similar antifungal properties and is used in similar applications.
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: Another thiadiazole derivative with potential biological activity.
Uniqueness
4-(1,2,3-Thiadiazol-4-yl)benzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring and the thiadiazole moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
197565-71-2 |
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Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-(thiadiazol-4-yl)benzene-1,3-diol |
InChI |
InChI=1S/C8H6N2O2S/c11-5-1-2-6(8(12)3-5)7-4-13-10-9-7/h1-4,11-12H |
InChI Key |
ZAEPNQQYVTYJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CSN=N2 |
Origin of Product |
United States |
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